2-Chloro-6-fluorocinnamic acid
Description
Significance of Halogenated Cinnamic Acids in Contemporary Organic Synthesis and Materials Science
Halogenated cinnamic acids are a class of compounds that have demonstrated considerable importance in both organic synthesis and materials science. The presence of halogen substituents on the aromatic ring influences the electronic properties, reactivity, and biological activity of the parent cinnamic acid molecule. This makes them valuable intermediates and building blocks in the creation of more complex and often biologically active molecules.
In organic synthesis, the reactive sites of halogenated cinnamic acids—the carboxylic acid group, the carbon-carbon double bond, and the halogenated benzene (B151609) ring—allow for a diverse range of chemical transformations. These reactions are fundamental for developing new drugs and materials. For instance, they can be used in the synthesis of various heterocyclic systems through cyclization reactions.
In the realm of materials science, the incorporation of halogen atoms can impart unique properties to polymers and other materials. For example, fluorinated compounds are of growing industrial importance, with applications in agrochemicals, pharmaceuticals, and performance materials. nih.gov The introduction of fluorine can enhance properties like thermal stability and bioavailability. tcichemicals.com
Distinctive Characteristics of 2-Chloro-6-fluorocinnamic Acid as a Molecular Building Block
This compound stands out as a molecular building block due to the specific placement of the chlorine and fluorine atoms on the phenyl ring. This particular substitution pattern creates a unique electronic environment that influences its reactivity and potential applications. The presence of these two different halogens offers opportunities for selective chemical modifications.
The compound's structure, featuring a carboxylic acid, an alkene, and a di-substituted aromatic ring, makes it a versatile intermediate. cymitquimica.com It can participate in a variety of chemical reactions, including esterification, reduction, and addition reactions at the double bond. cymitquimica.com The chlorine and fluorine atoms also influence the acidity of the carboxylic acid group and the reactivity of the alkene. This controlled reactivity is a key feature that makes it a valuable tool for synthetic chemists.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 206986-82-5 |
| Molecular Formula | C9H6ClFO2 |
| Molecular Weight | 200.6 g/mol |
| Appearance | White to light yellow crystal powder |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and ethyl acetate (B1210297) |
Data sourced from multiple chemical suppliers. chemicalbook.com
Interdisciplinary Research Contexts for this compound Investigations
The unique properties of this compound have led to its investigation across several interdisciplinary research fields. Its potential applications are not confined to a single area but span across medicinal chemistry, agrochemical research, and materials science.
In medicinal chemistry, halogenated compounds are often explored for their potential as therapeutic agents. Derivatives of chlorinated cinnamic acids have shown a wide range of antimicrobial activities. nih.gov The specific substitution pattern of this compound makes it a candidate for the synthesis of novel compounds with potential biological activity. Research in this area often involves creating libraries of related compounds to screen for desired pharmacological effects.
In the agrochemical industry, there is a constant need for new and effective herbicides, fungicides, and pesticides. google.com Halogenated organic compounds are a well-established class of agrochemicals. nih.gov The structural features of this compound make it a relevant starting material for the synthesis of new crop protection agents.
In materials science, the focus is on creating materials with specific, tailored properties. The incorporation of fluorine, in particular, can enhance the performance of polymers and other materials. nih.gov Research in this area could involve using this compound to create new polymers with improved thermal stability, chemical resistance, or other desirable characteristics.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWALECYVLNBQG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-22-3 | |
| Record name | trans-2-Chloro-6-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 6 Fluorocinnamic Acid
Established Approaches for Aromatic Carboxylic Acid Synthesis Relevant to 2-Chloro-6-fluorocinnamic Acid
Several classical and modern organic reactions are employed for the synthesis of cinnamic acids from aromatic aldehydes. jocpr.com These methods, while general, are directly applicable to the synthesis of this compound from its corresponding benzaldehyde (B42025) precursor.
The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids. chemistrylearner.comwikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orglongdom.org
For the synthesis of this compound, this would involve the condensation of 2-chloro-6-fluorobenzaldehyde (B137617) with acetic anhydride, using sodium or potassium acetate (B1210297) as the catalyst. longdom.org The reaction typically requires high temperatures (around 180°C) and long reaction times. jk-sci.combu.edu The mechanism proceeds through the formation of an enolate from the acetic anhydride, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the final cinnamic acid product. chemistrylearner.com Modern adaptations, such as the use of microwave irradiation, have been shown to reduce reaction times, although the effectiveness of sodium acetate as a catalyst under these conditions may be diminished. jk-sci.com A significant drawback of the Perkin reaction is its potential for low yields when the aromatic aldehyde contains electron-donating substituents. jocpr.com
Table 1: Overview of the Perkin Reaction
| Feature | Description |
|---|---|
| Reactants | Aromatic aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde), Acid anhydride (e.g., acetic anhydride) |
| Catalyst | Alkali salt of the corresponding acid (e.g., sodium acetate) |
| Product | α,β-unsaturated aromatic acid |
| Conditions | Typically requires high temperatures and extended reaction times. bu.edu |
| Advantages | A classic, well-documented method for cinnamic acid synthesis. chemistrylearner.com |
| Disadvantages | Harsh reaction conditions, sometimes leading to side products or low yields. jocpr.com |
A more efficient and milder alternative to the Perkin reaction is the Knoevenagel condensation, particularly its Doebner modification. bu.edu This pathway involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. derpharmachemica.comalfa-chemistry.com The reaction is catalyzed by a weak base, typically a primary or secondary amine like piperidine (B6355638), often using pyridine (B92270) as the solvent. bu.edualfa-chemistry.com
The initial condensation produces a substituted benzalmalonic acid. In the Doebner modification, the use of pyridine as the solvent and a catalytic amount of piperidine facilitates both the condensation and the subsequent decarboxylation of the intermediate upon heating, yielding the α,β-unsaturated carboxylic acid directly. bu.eduorganic-chemistry.org This method generally provides higher yields and requires less stringent conditions (e.g., heating at 100°C for a few hours) compared to the Perkin reaction. bu.edu It has been successfully applied to synthesize a variety of halogen-substituted cinnamic acids. derpharmachemica.com
Table 2: Knoevenagel-Doebner Condensation Features
| Feature | Description |
|---|---|
| Reactants | Aromatic aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde), Malonic acid |
| Catalyst/Solvent | Pyridine (solvent) and a catalytic amount of a weak base like piperidine. bu.edu |
| Product | α,β-unsaturated aromatic acid |
| Conditions | Milder than the Perkin reaction, typically heating at reflux. derpharmachemica.com |
| Advantages | Good to high yields, more versatile for various substituted aldehydes. jocpr.combu.edu |
| Disadvantages | Requires the use of pyridine, which can be a considerable solvent to handle. jocpr.com |
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. organic-chemistry.org It involves the reaction of an aryl or vinyl halide with an activated alkene in the presence of a base. organic-chemistry.orglibretexts.org To create a cinnamic acid scaffold, an appropriately substituted aryl halide can be coupled with acrylic acid or one of its esters (e.g., methyl acrylate (B77674) or tert-butyl acrylate). jocpr.comsemanticscholar.org If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.
A notable variation applicable to the synthesis of halogenated cinnamic acids involves the use of a diazonium salt prepared from an aromatic amine, which then reacts with an acrylic acid derivative. google.com For instance, 2-chloro-6-fluoroaniline (B1301955) could be converted to its diazonium salt and then coupled with acrylic acid in the presence of a palladium catalyst. This approach offers excellent regiocontrol, as the substitution pattern is predetermined by the starting aniline (B41778). google.com The Heck reaction generally exhibits high stereoselectivity, favoring the formation of the trans (E) isomer. organic-chemistry.org
The Claisen-Schmidt condensation provides another route to cinnamic acid derivatives, specifically cinnamate (B1238496) esters, which can then be hydrolyzed. jocpr.comresearchgate.net This reaction involves the base-catalyzed condensation between an aromatic aldehyde (with no α-hydrogens) and an ester. tandfonline.comresearchgate.net For example, 2-chloro-6-fluorobenzaldehyde could be reacted with methyl acetate or ethyl acetate. A strong base, such as sodium metal in the presence of a catalytic amount of methanol (B129727), is typically required to generate the ester enolate for the reaction to proceed. tandfonline.comtandfonline.com This method is efficient for preparing (E)-cinnamic acid derivatives in high yields. tandfonline.com
Regioselective and Stereoselective Synthesis of this compound
The primary challenge in synthesizing this compound is not the creation of the acrylate side-chain, but rather the preparation of a starting material with the precise 2,6-dihalo substitution pattern.
Direct halogenation of a monosubstituted benzene (B151609) ring to achieve a specific 2,6-disubstituted product is often difficult and produces mixtures of isomers. The directing effects of the substituents play a crucial role. Both chlorine and fluorine are ortho-, para-directing deactivators in electrophilic aromatic substitution. Therefore, attempting to chlorinate fluorobenzene (B45895) or fluorinate chlorobenzene (B131634) would primarily yield ortho- and para-substituted products, not the desired 2,6-isomer in significant quantities.
The most effective strategy for achieving regiocontrol is to start with a precursor where the desired substitution pattern is already established. A common and highly effective approach is to begin with a specifically substituted aniline. google.com For the target molecule, the synthesis would ideally start from 2-chloro-6-fluoroaniline. This compound can be synthesized through multi-step routes that allow for precise placement of the functional groups.
Once the correctly substituted aniline is obtained, it can be converted into a diazonium salt. This diazonium salt is a versatile intermediate that can be used in various reactions to introduce other functionalities. As mentioned in the context of the Heck reaction, a Meerwein-type arylation can be performed where the diazonium salt is reacted with acrylic acid in the presence of a catalyst to form this compound directly. google.com Alternatively, the diazonium group can be replaced to form 2-chloro-6-fluorobenzaldehyde, which can then be used in the Perkin or Knoevenagel-Doebner reactions. researchgate.net This reliance on a pre-functionalized starting material like a substituted aniline effectively bypasses the challenges of controlling regioselectivity in direct aromatic halogenation. google.com
Stereocontrol for trans-Isomer Formation
The geometry of the double bond in cinnamic acid derivatives is crucial for their subsequent reactivity and biological activity. The trans-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is often the desired product due to its greater thermodynamic stability.
Several strategies can be employed to favor the formation of the trans-isomer of this compound. One common approach is the use of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt. While effective, this method can sometimes lead to the formation of unwanted side products, especially with electron-donating substituents on the benzaldehyde. pcbiochemres.com
Another powerful tool for stereoselective synthesis is the Claisen-Schmidt condensation, which reacts an aldehyde with a ketone or ester in the presence of a base. By carefully selecting the reaction conditions, such as the base and solvent, the formation of the trans-alkene can be maximized. For instance, using sodium metal and a catalytic amount of methanol with toluene (B28343) as a co-solvent has been shown to produce (E)-cinnamic acid derivatives in high yields. pcbiochemres.com
Furthermore, photochemical methods can be utilized for stereocontrol. Irradiation of cinnamic acid derivatives can lead to E/Z isomerization. bilkent.edu.tr In some cases, solid-state photochemistry, guided by the principles of crystal engineering, can afford specific stereoisomers. researchgate.net By forming co-crystals with a template molecule, the alignment of the cinnamic acid derivatives in the crystal lattice can be controlled, leading to a stereospecific [2+2] cycloaddition upon irradiation. bilkent.edu.trrsc.org
Recent research has also explored the use of biocatalysis to achieve high stereoselectivity. Enzymes, such as phenylalanine aminomutase, can catalyze reactions with exquisite control over the stereochemical outcome. msu.edu While primarily used for amination reactions, the principles of enzymatic catalysis could potentially be adapted for the stereoselective synthesis of cinnamic acid derivatives.
Synthetic Pathways from Precursor Halogenated Benzaldehydes
The most direct and common route to this compound begins with the corresponding halogenated benzaldehyde, namely 2-chloro-6-fluorobenzaldehyde. wikipedia.org This precursor is a key intermediate in the synthesis of many halogenated heterocyclic compounds. wikipedia.org
The Knoevenagel condensation is a widely employed method that reacts 2-chloro-6-fluorobenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine. This reaction typically proceeds with good yields and provides a straightforward route to the desired cinnamic acid.
The Perkin reaction, as mentioned earlier, is another viable pathway starting from 2-chloro-6-fluorobenzaldehyde. This reaction utilizes an acid anhydride, such as acetic anhydride, and its corresponding salt to form the α,β-unsaturated acid.
A summary of common synthetic methods starting from 2-chloro-6-fluorobenzaldehyde is presented in the table below.
| Reaction Name | Reagents | Base/Catalyst | Typical Yield (%) |
| Knoevenagel Condensation | Malonic acid | Pyridine/Piperidine | High |
| Perkin Reaction | Acetic anhydride, Sodium acetate | Sodium acetate | Moderate to High |
| Claisen-Schmidt Condensation | Acetone or other ketones/esters | Sodium hydroxide (B78521) or other bases | Variable |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. essentialchemicalindustry.orgacs.org The application of these principles to the synthesis of this compound is an area of growing interest.
Key green chemistry principles relevant to this synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. essentialchemicalindustry.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. kahedu.edu.in
Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasonic irradiation. kahedu.edu.in
Use of Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org
For instance, the use of solid-supported catalysts, such as palladium nanoparticles on diatomite, can facilitate C-C bond formation reactions under milder conditions and allow for easier separation and recycling of the catalyst. pcbiochemres.com Microwave-assisted organic synthesis has also been shown to accelerate reaction times and improve yields in various condensation reactions used to prepare cinnamic acids. kahedu.edu.in
Furthermore, exploring biocatalytic routes, as mentioned in the context of stereocontrol, aligns well with green chemistry principles. Enzymes operate under mild conditions (aqueous environment, neutral pH, and ambient temperature) and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing waste. acs.org
The development of synthetic methods that utilize high hydrostatic pressure (barochemistry) also presents a green alternative, as it can enhance reaction rates and selectivities without the need for high temperatures or hazardous catalysts. rsc.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, contributing to the broader goal of a greener chemical industry. google.com
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluorocinnamic Acid
Mechanisms of Functional Group Transformations at the Cinnamoyl Moiety
The cinnamoyl moiety of 2-Chloro-6-fluorocinnamic acid, consisting of a carboxylic acid group and a carbon-carbon double bond, is a site of rich chemical reactivity. Various functional group transformations can occur at this part of the molecule, driven by different reagents and reaction conditions.
The carboxylic acid group can undergo typical reactions such as esterification and amidation. pressbooks.pub Esterification can be achieved through methods like the Fischer esterification or by using reagents like diazodiphenylmethane. pressbooks.pubacs.org Amidation can be carried out using coupling reagents or by converting the carboxylic acid to a more reactive derivative like an acid chloride. beilstein-journals.orgorganic-synthesis.com
The carbon-carbon double bond is susceptible to addition reactions. Halogenation of the double bond can occur, for instance, through the Hunsdiecker reaction of cinnamic acids, which involves the formation of β-halostyrenes. researchgate.netresearchgate.net Oxidation of the double bond can lead to the formation of diols or cleavage of the bond to yield aldehydes, depending on the oxidizing agent and reaction conditions. niscpr.res.incdnsciencepub.com For example, oxidation with permanganate (B83412) can result in the formation of benzaldehyde (B42025). niscpr.res.in
Enzymatic transformations of the cinnamoyl group are also known. Chloroperoxidase, for instance, can catalyze the halogenation of trans-cinnamic acid and its derivatives, leading to the formation of 2-halo-3-hydroxycarboxylic acids and other products. nih.gov However, the presence of electron-withdrawing groups, such as in 4-chlorocinnamic acid, can render the compound an unsuitable substrate for this enzyme. nih.gov
Photochemical Reactivity and Cycloaddition Studies of Halogenated Cinnamates
The presence of the cinnamoyl chromophore makes this compound and its esters susceptible to photochemical reactions, particularly [2+2] cycloadditions. researchgate.netacs.org These reactions involve the dimerization of two alkene units to form a cyclobutane (B1203170) ring upon irradiation with light. libretexts.org The stereochemistry of the resulting cyclobutane is often dictated by the packing of the molecules in the crystal lattice, a principle known as topochemical control. researchgate.net
Studies on halogen-substituted phenyl cinnamate (B1238496) derivatives have shown that they can undergo stereospecific [2+2] cycloaddition reactions in the solid state to afford β-type cyclobutanes. researchgate.net The identity and position of the halogen substituent can influence the crystal packing and, consequently, the photochemical reactivity. birmingham.ac.ukcardiff.ac.uk For instance, halogen bonding can act as a guiding force in the crystal, pre-organizing the molecules for a specific reaction pathway. thieme-connect.com
The efficiency and selectivity of these cycloaddition reactions can be influenced by various factors, including the nature of the solvent and the presence of templates. thieme-connect.com The introduction of halogen atoms can also impact the photomechanical properties of the resulting crystals, leading to phenomena like photo-induced bending or twisting. researchgate.netresearchgate.net
Exploration of Reaction Intermediates and Transition States
Understanding the transient species involved in the reactions of this compound is crucial for elucidating reaction mechanisms. In electrophilic addition reactions to the double bond, the formation of a cationic intermediate is often proposed. niscpr.res.in The stability of this carbocation is influenced by the electronic effects of the substituents on the aromatic ring.
In radical reactions, such as the Hunsdiecker reaction, the formation of radical intermediates is key. acs.orgnih.gov The reaction proceeds through the formation of an acyloxy radical, which then decarboxylates to give an alkyl radical that subsequently reacts with a halogen source. acs.org
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the structures of transition states and reaction intermediates. beilstein-journals.orgscielo.org.mx For instance, DFT calculations have been used to study the transition states in the Hunsdiecker reaction of cinnamic acids and the conformational preferences of cinnamic acid itself. researchgate.netscielo.org.mx In photochemical reactions, transient states can be monitored using techniques like solid-state NMR to follow the progress of the reaction from monomer to dimer. researchgate.net The study of these fleeting species provides valuable insights into the reaction pathways and the factors that control the outcome of chemical transformations.
Derivatization Strategies and Analogue Synthesis of 2 Chloro 6 Fluorocinnamic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and metabolic stability.
Direct amidation of carboxylic acids with amines is a common strategy to form amide bonds, which are prevalent in pharmaceuticals. Various catalytic systems have been developed to facilitate this transformation efficiently. While direct thermal condensation is possible, it often requires high temperatures, limiting its applicability to sensitive substrates.
Modern catalytic methods offer milder reaction conditions. For instance, Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have demonstrated high activity for the direct amidation of a range of carboxylic acids and amines. researchgate.net This heterogeneous catalyst is reusable and shows tolerance to various functional groups. researchgate.net Another approach involves the use of copper catalysts, which can facilitate the direct α-amination of carbonyl compounds, a related transformation for forming C-N bonds. nih.gov While not a direct amidation of the carboxylic acid, such catalytic strategies highlight the ongoing development of methods for C-N bond formation.
For the synthesis of amides from 2-Chloro-6-fluorocinnamic acid, standard coupling reagents used in peptide synthesis are also highly effective. Reagents like dicyclohexylcarbodiimide (DCCI) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDAC) can be employed to activate the carboxylic acid, facilitating its reaction with an amine. researchgate.net
Table 1: Examples of Catalytic Systems for Amidation
| Catalyst/Reagent | Amine Substrate Example | Key Features |
|---|---|---|
| Niobium Pentoxide (Nb₂O₅) | Aniline (B41778), Benzylamine | Heterogeneous, reusable, water-tolerant Lewis acid. researchgate.net |
| Copper(II) Bromide | Morpholine | Catalyzes direct α-amination of carbonyls. nih.gov |
Biocatalysis offers an environmentally friendly alternative for the synthesis of esters. Enzymes, particularly lipases, can catalyze esterification reactions with high selectivity and under mild conditions. mdpi.comresearchgate.net For instance, Novozym 435, an immobilized lipase from Candida antarctica, has been successfully used for the synthesis of various cinnamic acid esters. nih.gov Studies on compounds like ferulic acid and p-methoxycinnamic acid have shown high conversion rates in organic solvents at elevated temperatures. nih.gov
The enzymatic synthesis of hydroxycinnamic acid esters has been optimized for various substrates, demonstrating that lipases like that from Rhizomucor miehei can efficiently catalyze the esterification of cinnamic acid derivatives with alcohols of varying chain lengths. ethz.ch Furthermore, enzymatic hydrolysis, the reverse reaction, can be used for the kinetic resolution of racemic esters, providing access to enantiomerically pure acids and esters. mdpi.comresearchgate.net
Promiscuous hydrolase/acyltransferase enzymes have also been employed for the synthesis of hydroxycinnamic acid amides in aqueous media, presenting a green alternative to chemical routes. d-nb.info This method has achieved high conversion rates for the reaction of hydroxycinnamic acid esters with amines. d-nb.info
Table 2: Enzymatic Synthesis of Cinnamic Acid Derivatives
| Enzyme | Reaction Type | Substrate Examples | Key Findings |
|---|---|---|---|
| Novozym 435 (Lipase) | Esterification | Ferulic acid, p-methoxycinnamic acid | High conversion (87-90%) in organic solvents. nih.gov |
| Rhizomucor miehei Lipase | Esterification | Ferulic acid with C2 to C18 alcohols | High yields (76-92%) achieved. ethz.ch |
| Candida antarctica Lipase | Hydrolysis | Esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid | Enantioselective hydrolysis with high enantiomeric excess. researchgate.net |
Transformations at the Carbon-Carbon Double Bond
The alkene functionality in the cinnamic acid structure is a key site for introducing structural diversity through a variety of addition reactions.
The carbon-carbon double bond of this compound is susceptible to electrophilic addition reactions. msu.edulibretexts.org This allows for the introduction of a wide range of functional groups, leading to saturated analogues with potentially different biological activities.
Hydrogenation : Catalytic hydrogenation of the double bond, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt), would yield the corresponding saturated 2-Chloro-6-fluorophenylpropanoic acid. scienceready.com.au
Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a dihalo derivative. This reaction proceeds without the need for a catalyst. scienceready.com.auyoutube.com
Hydrohalogenation : The reaction with hydrogen halides (e.g., HBr, HCl) leads to the formation of a haloalkane. msu.eduscienceready.com.au According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. msu.edulibretexts.orgmasterorganicchemistry.com
Hydration : In the presence of a strong acid catalyst like sulfuric acid, water can add across the double bond to form an alcohol. youtube.com This reaction also typically follows Markovnikov's rule. youtube.com
These addition reactions convert the planar alkene into a saturated system, which can introduce new stereocenters into the molecule.
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While there is no specific literature on the use of this compound as a chiral auxiliary, its structure contains features that could be exploited for this purpose. For instance, after conversion to a chiral derivative (e.g., through asymmetric dihydroxylation of the double bond), the resulting molecule could potentially be used to control the stereochemistry of subsequent reactions. The principles of asymmetric synthesis often involve the use of chiral compounds derived from natural sources or prepared by resolution. tcichemicals.com The derivatized cinnamic acid scaffold could be attached to a reactant, influence the stereochemical outcome of a reaction, and then be cleaved off.
Modification and Diversification of the Aromatic Ring
The substituted benzene (B151609) ring of this compound offers further opportunities for structural modification. The existing chloro and fluoro substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. However, modern cross-coupling reactions provide powerful tools for more specific modifications.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for forming new carbon-carbon bonds on aromatic rings. nih.gov The chlorine atom on the ring of this compound could potentially serve as a handle for such reactions. Studies on similar 2-chloropurine nucleosides have shown that the chloride can be reactive in C-C cross-coupling reactions, allowing for the introduction of various aryl, hetaryl, and alkyl groups using boronic acids as coupling partners. nih.gov
Another classical approach to modifying aromatic rings is the Friedel-Crafts reaction. libretexts.org Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups onto the aromatic ring, although the directing effects of the existing substituents and the potential for steric hindrance would need to be considered. libretexts.org
Table 3: Potential Aromatic Ring Modifications
| Reaction Type | Reagents | Potential Modification |
|---|---|---|
| Suzuki Cross-Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst, Base | Replacement of the chlorine atom with an aryl or alkyl group. nih.gov |
| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Introduction of an alkyl group onto the aromatic ring. libretexts.org |
Directed Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct functionalization of the benzene ring in this compound. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the chloro group (-Cl), the fluoro group (-F), and the cinnamic acid moiety (-CH=CH-COOH).
Both chlorine and fluorine are halogens, which are known to be ortho-, para-directing groups. wikipedia.orgchemistrysteps.com This is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, due to their high electronegativity, they are also deactivating groups, meaning they withdraw electron density from the ring inductively, making the reaction slower compared to benzene. quora.comyoutube.com
Conversely, the cinnamic acid group is a deactivating group that directs incoming electrophiles to the meta position. organicchemistrytutor.com This is because the carbonyl group and the vinyl group withdraw electron density from the aromatic ring, making the ortho and para positions electron-deficient.
In the case of this compound, the positions on the aromatic ring are influenced by these competing directing effects. The available positions for substitution are C3, C4, and C5.
Position C3: This position is ortho to the chloro group and meta to the cinnamic acid group.
Position C4: This position is para to the chloro group and meta to the fluoro group.
Position C5: This position is ortho to the fluoro group and meta to the cinnamic acid group.
The directing effects of the substituents can be summarized as follows:
| Substituent | Position on Ring | Directing Effect | Activating/Deactivating |
| -Cl | C2 | Ortho, Para | Deactivating |
| -F | C6 | Ortho, Para | Deactivating |
| -CH=CH-COOH | C1 | Meta | Deactivating |
Cross-Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with extended conjugated systems. wikipedia.org The chloro substituent on the aromatic ring of this compound serves as a handle for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use in cross-coupling reactions more feasible. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. scispace.comresearchgate.net For this compound, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl substituent at the C2 position, leading to a biaryl or styrenyl derivative.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This could be utilized to further extend the conjugated system of this compound by reacting the chloro group with various alkenes.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Applying this to this compound would allow for the introduction of an alkynyl group at the C2 position, creating a phenylacetylene derivative. This is a valuable method for constructing linear, rigid, and extended π-systems.
A summary of potential cross-coupling reactions with this compound is presented below:
| Reaction Name | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-6-fluorocinnamic acid | Pd(PPh₃)₄, K₂CO₃ |
| Heck | Alkene | 2-Vinyl-6-fluorocinnamic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Sonogashira | Terminal alkyne | 2-Alkynyl-6-fluorocinnamic acid | PdCl₂(PPh₃)₂, CuI, Et₃N |
These derivatization strategies provide a versatile platform for the synthesis of a diverse library of this compound analogues. Such compounds would be valuable for structure-activity relationship studies and the development of new molecules with tailored electronic and biological properties.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of 2-Chloro-6-fluorocinnamic acid, offering detailed insights into its functional groups and skeletal structure.
The FTIR and Raman spectra of this compound are characterized by distinct bands corresponding to specific vibrational modes. The analysis of these bands, by comparison with related molecules like 2-chlorocinnamic acid and 3-chloro-trans-cinnamic acid, allows for the assignment of fundamental vibrations. rsc.orgnist.gov The high-frequency region is dominated by O-H and C-H stretching vibrations, while the fingerprint region contains a wealth of information from C=O, C=C, C-O stretching, and various bending modes.
Key vibrational bands for the carboxylic acid group include a strong, broad O-H stretch, typically centered around 3000 cm⁻¹, and a very strong carbonyl (C=O) stretching absorption between 1680 and 1710 cm⁻¹. rsc.org The acrylic C=C double bond gives rise to a strong stretching band around 1630 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Vibrations involving the halogen substituents, the C-Cl and C-F stretching modes, are expected in the lower frequency region of the spectrum.
Table 1: Predicted FTIR and Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3000 | Strong, Broad (IR) | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Very Strong (IR) | C=O stretch (Carboxyl) |
| ~1630 | Strong (IR, Raman) | C=C stretch (Aliphatic) |
| ~1590 | Medium (Raman) | C=C stretch (Aromatic) |
| ~1430 | Medium (IR) | C-O-H in-plane bend |
| ~1290 | Strong (IR) | C-O stretch |
| ~1150 | Medium-Strong (IR) | C-F stretch |
| ~980 | Strong (IR) | =C-H out-of-plane bend (trans) |
Note: This table represents predicted values based on the analysis of structurally similar compounds.
Computational studies on similar molecules, such as 2-Chloro-6-fluorobenzoic acid, suggest the possibility of different conformers based on the orientation of the carboxylic acid group relative to the benzene (B151609) ring. dergipark.org.tr In 2-Chloro-6-fluorobenzoic acid, the most stable conformer features a cis arrangement of the carboxylic acid moiety, stabilized by an intramolecular hydrogen bond. dergipark.org.tr Higher energy trans conformers are also theoretically possible. dergipark.org.tr
For this compound, similar conformational possibilities exist. These conformers would likely exhibit subtle but detectable differences in their vibrational spectra, particularly in the regions of the O-H, C=O, and C-O stretching modes, as the intramolecular environment changes. Low-temperature matrix isolation FTIR studies could potentially trap and characterize these individual conformers, providing experimental validation for theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the specific electronic environments of the halogen atoms in this compound.
The ¹H NMR spectrum is expected to show distinct signals for the vinylic and aromatic protons. The two vinylic protons of the acrylic acid moiety will appear as doublets due to coupling to each other, with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic region will display complex multiplets corresponding to the three protons on the substituted benzene ring. The acidic proton of the carboxyl group will appear as a broad singlet at the downfield end of the spectrum.
The ¹³C NMR spectrum will corroborate the structure by showing nine distinct carbon signals. The carboxyl carbon (C=O) is expected to be the most downfield signal, typically above 167 ppm. rsc.org The carbons of the double bond and the aromatic ring will resonate in the 115-145 ppm range. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant, appearing as a doublet.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| Proton | ~12.5 | br s | - | -COOH |
| ~7.8 | d | ~16.0 | Ar-CH= | |
| ~7.4-7.6 | m | - | Ar-H | |
| ~6.7 | d | ~16.0 | =CH-COOH | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbon | ~167 | -COOH | ||
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | |||
| ~120-145 | Aromatic & Vinylic Carbons |
Note: This table represents predicted values based on substituent effects and data from analogous compounds like 4-fluorocinnamic acid and 4-chlorocinnamic acid. rsc.org Actual values may vary.
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic effects of the adjacent chloro and cinnamic acid substituents. For a fluorine atom on a benzene ring, the chemical shift is typically observed around -113 to -115 ppm relative to a CFCl₃ standard. nih.govcolorado.edu The presence of the ortho-chloro group and the electron-withdrawing cinnamic acid group will influence the precise chemical shift, making ¹⁹F NMR a sensitive probe for confirming the substitution pattern.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₆ClFO₂. calpaclab.comchemicalbook.com
The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) confirming the molecular weight of 200.59 g/mol . calpaclab.comchemicalbook.com A characteristic feature would be the isotopic pattern of the molecular ion, showing two peaks separated by two mass units in an approximate 3:1 ratio (M⁺˙ at m/z ≈ 200 and [M+2]⁺˙ at m/z ≈ 202), which is definitive for the presence of a single chlorine atom.
The fragmentation pattern upon electron ionization would likely proceed through several key pathways. A primary fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) to yield a significant fragment ion. Subsequent fragmentations could involve the loss of carbon monoxide (CO, 28 Da) or the halogen atoms. Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the aromatic ring, the acrylic acid side chain, and the halogen substituents.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl isotope) | Possible Fragment | Identity |
|---|---|---|
| 200 | [C₉H₆ClFO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 183 | [C₉H₅ClFO]⁺˙ | [M - OH]⁺ |
| 155 | [C₈H₅ClFO]⁺˙ | [M - COOH]⁺ |
Note: This table presents a plausible fragmentation pathway. The relative intensities of fragments would depend on the ionization conditions.
Electrospray Ionization (ESI-MS/MS) and Atmospheric Pressure Chemical Ionization (APCI-MS/MS)
No published studies detailing the fragmentation patterns of this compound using ESI-MS/MS or APCI-MS/MS were found. This type of analysis is crucial for confirming the molecular structure by breaking the molecule into smaller, charged fragments and analyzing their mass-to-charge ratios. Without experimental spectra, a data table of ion fragments and their relative abundances cannot be generated.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases yielded no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal.
Intermolecular Hydrogen Bonding Networks
While cinnamic acids are known to form hydrogen-bonded dimers via their carboxylic acid groups, the specific distances, angles, and network motifs for this compound are unknown without crystallographic data. A detailed data table of hydrogen bond geometries cannot be constructed.
π-π Stacking and Other Non-Covalent Interactions
The presence and geometry of π-π stacking interactions between the aromatic rings, as well as other non-covalent interactions involving the chlorine and fluorine substituents, can only be determined through X-ray diffraction analysis. In the absence of this data, a factual description and data table of these interactions cannot be provided.
Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Fluorocinnamic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 2-Chloro-6-fluorocinnamic acid. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For molecules like this compound, DFT is used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. These calculations yield the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy conformation. For the related compound 2-chloro-6-fluorobenzoic acid, DFT calculations using the B3LYP method have been successfully used to determine its optimized geometry and other properties. nih.gov The accuracy of these theoretical models is often validated by comparing calculated results with experimental data where available.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the cinnamic acid side chain, while the LUMO is distributed over the entire molecule. This distribution indicates that intramolecular charge transfer can occur upon electronic excitation. nih.gov The energies of these orbitals are key to understanding the molecule's behavior in chemical reactions and its potential as an electronic material.
Table 1: Representative Frontier Orbital Data (Note: The following values are illustrative for a molecule of this type and are based on general findings for similar compounds.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map plots the electrostatic potential onto the electron density surface.
For this compound, the MESP surface would show negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid group, as well as the fluorine and chlorine atoms, indicating these are sites prone to electrophilic attack. nih.gov Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying them as sites for nucleophilic attack. This analysis is critical for understanding intermolecular interactions, including hydrogen and halogen bonding.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the cinnamic acid side chain allows this compound to exist in various conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating specific dihedral angles, such as the angle between the phenyl ring and the acrylic acid group.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties. The vibrational frequencies of this compound can be calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
These calculations help in the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies for the C=O, O-H, C=C, C-Cl, and C-F bonds can be precisely identified. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov This predictive power is invaluable for confirming the molecular structure and understanding its dynamic behavior.
Table 2: Representative Predicted Vibrational Frequencies (Note: These are illustrative assignments and frequencies for a molecule of this type.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3500 |
| C=O Stretch (Carboxylic Acid) | 1720 |
| C=C Stretch (Alkene) | 1630 |
| C-Cl Stretch | 750 |
| C-F Stretch | 1100 |
Intermolecular Interaction Studies, Including Halogen Bonding
The chlorine and fluorine atoms on the phenyl ring of this compound enable it to participate in specific non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule.
In this compound, both the chlorine and fluorine atoms can act as halogen bond donors. The strength of this interaction typically increases with the polarizability of the halogen, following the trend F < Cl < Br < I. Computational studies can model these interactions by analyzing dimers or larger clusters of the molecule. These models help quantify the strength and preferred geometry of halogen bonds, which play a crucial role in the crystal packing and supramolecular assembly of the compound. nih.govnih.gov In addition to halogen bonding, the molecule can form strong hydrogen bonds via its carboxylic acid group, which often dominate the intermolecular landscape.
Molecular Docking Simulations for Ligand-Receptor Interactions (focused on chemical binding modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. usc.edu In the context of this compound, docking simulations are instrumental in elucidating its potential interactions with protein active sites. These simulations can reveal the specific binding modes that govern the ligand-receptor recognition process.
The binding affinity of cinnamic acid derivatives is often dictated by a combination of non-covalent interactions. researchgate.net For this compound, the key chemical binding modes would likely involve:
Hydrogen Bonding: The carboxylic acid group is a primary site for forming strong hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a receptor's binding pocket.
Hydrophobic Interactions: The chlorinated and fluorinated phenyl ring contributes to the molecule's hydrophobicity, promoting interactions with non-polar residues such as Leucine, Valine, and Alanine.
Pi-Stacking Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, further stabilizing the complex. mdpi.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
These interactions collectively determine the stability and specificity of the binding, providing a structural basis for the compound's potential biological activity. mdpi.com Simulations can map these interaction points, guiding the design of more potent analogues. researchgate.net
| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Phenyl Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Pi-Stacking (π-π) | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation-Pi | Phenyl Ring | Lysine, Arginine |
| Halogen Bonding | Chlorine Atom (-Cl) | Backbone Carbonyl Oxygen, Aspartate, Glutamate |
Reactivity Descriptors and Exploration of Non-Linear Optical (NLO) Properties
Computational quantum chemistry, particularly Density Functional Theory (DFT), is employed to calculate molecular properties that describe the reactivity and electronic characteristics of this compound. researchgate.net These reactivity descriptors help in understanding the molecule's stability and reaction tendencies.
Key reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and their energy gap (Egap = ELUMO – EHOMO) are crucial. A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large energy gap are generally harder and less reactive. Softness is the reciprocal of hardness. nih.gov
Electrophilicity Index (ω): This global reactivity index measures the ability of a molecule to accept electrons. researchgate.net
The exploration of Non-Linear Optical (NLO) properties investigates how a material's optical properties change under intense light. Organic molecules with π-conjugated systems, electron-donating groups, and electron-withdrawing groups can exhibit significant NLO responses. mdpi.comresearchgate.net In this compound, the cinnamic acid backbone provides the π-conjugated system. The chloro and fluoro substituents act as electron-withdrawing groups, which can enhance the molecule's second-order polarizability (β) and hyperpolarizability (γ), key metrics for NLO activity. scielo.org.mxjmcs.org.mx Theoretical calculations can predict these values, suggesting the potential of this compound in applications like optical switching and frequency conversion. nih.gov
| Descriptor | Symbol | Significance for this compound |
| HOMO Energy | EHOMO | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ELUMO | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Egap | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness | η | Measures resistance to deformation of the electron cloud. |
| Chemical Softness | S | Indicates the ease of electron cloud deformation; inverse of hardness. |
| Electrophilicity Index | ω | Quantifies the propensity of the molecule to act as an electrophile. |
| Second-Order Polarizability | β | Measures the second-order NLO response. jmcs.org.mx |
Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity or Material Performance
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity, chemical reactivity, or material properties. scienceforecastoa.com These models are built by correlating calculated molecular descriptors with experimentally measured activities. researchgate.netnih.gov
For a series of cinnamic acid derivatives including this compound, a QSAR model could be developed to predict properties such as inhibitory effects on an enzyme or performance as an NLO material. nih.gov The process involves calculating a wide range of descriptors for each molecule in the series. nih.gov
Common descriptors used in QSAR studies include:
Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP), molecular weight (MW), and molar refractivity (MR). nih.gov
Electronic Descriptors: Including dipole moment, partial charges on atoms, and HOMO/LUMO energies. These describe the electronic aspects of the molecule.
Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
3D-QSAR Descriptors: Fields such as steric and electrostatic potentials surrounding the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA). mdpi.com
By establishing a statistically significant correlation between these descriptors and an observed property, a predictive QSAR model can be generated. mdpi.com This model can then be used to estimate the performance of new, unsynthesized derivatives of this compound, accelerating the discovery of compounds with enhanced reactivity or material performance. nih.gov
| Descriptor Category | Example Descriptors | Information Provided |
| Physicochemical | logP, Molecular Weight, Polar Surface Area | Lipophilicity, molecular size, and polarity. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies, Electrostatic Potential | Electron distribution, reactivity, and interaction propensity. |
| Steric/Topological | Molecular Volume, Connectivity Indices | Molecular shape, size, and branching. mdpi.com |
| 3D-QSAR Fields | Steric Fields, Electrostatic Fields (CoMFA) | 3D spatial influence on interactions with a target. |
Analytical Applications and Method Development Using 2 Chloro 6 Fluorocinnamic Acid
Chromatographic Separation and Quantification Methods
Chromatographic techniques are fundamental in the analysis of 2-Chloro-6-fluorocinnamic acid, providing robust methods for separation and quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the primary methods employed for these purposes.
A novel gradient reverse-phase high-performance liquid chromatographic (RP-HPLC) method is essential for determining the purity of this compound, particularly in the presence of its related impurities. ekb.eg The development of such methods is critical for controlling the quality of Active Pharmaceutical Ingredients (APIs) where this acid might be used as a raw material. ekb.eg The method's validation according to International Conference on Harmonization (ICH) guidelines ensures its specificity, sensitivity, precision, and accuracy. ekb.eg
For purity analysis and reaction monitoring, a typical RP-HPLC method would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. A gradient elution system allows for the effective separation of the main compound from various process-related impurities that might have different polarities. The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer or a dilute acid solution) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). ekb.eg UV detection is commonly used, with the wavelength set to an absorbance maximum for cinnamic acid derivatives to ensure high sensitivity.
Interactive Table: Typical HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition | Purpose |
| Column | Zorbax SB-Aq, C18 (4.6 x 250 mm, 5 µm) | Stationary phase for reverse-phase separation. ekb.eg |
| Mobile Phase A | 0.1% Triethylamine in Water | Aqueous component of the mobile phase. ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) | Organic modifier for gradient elution. ekb.eg |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the eluting compounds. ekb.eg |
| Detection Wavelength | 270 nm (typical for cinnamic acids) | Wavelength for optimal detection of the analyte. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable tool for the qualitative analysis of this compound. It is a simple, rapid, and cost-effective method for identifying the compound and assessing the presence of impurities. The technique involves spotting the sample on a high-performance silica (B1680970) gel plate and developing it in a chamber with an appropriate mobile phase.
The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. researchgate.net For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent like methanol is often effective. researchgate.net After development, the plate is dried, and the separated spots are visualized under UV light, typically at 254 nm. The retention factor (Rf) value of the spot corresponding to this compound can be compared with that of a standard for identification. Densitometric scanning can further provide semi-quantitative information. researchgate.net
Interactive Table: HPTLC System for Qualitative Analysis
| Parameter | Description |
| Stationary Phase | HPTLC silica gel 60 F254 aluminum sheets |
| Mobile Phase | Chloroform:Methanol:Ammonia (9:2:0.3 v/v/v) |
| Application Volume | 5 µL |
| Detection | UV visualization at 254 nm |
| Analysis Mode | Qualitative |
Utilization of this compound Derivatives in Mass Spectrometry
Derivatives of cinnamic acid have found a significant niche in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Their inherent properties make them excellent candidates for assisting in the ionization of analytes with minimal interference.
The application of MALDI-MS for the analysis of low molecular weight (LMW) compounds has historically been challenging due to spectral interferences from conventional matrix materials in the low m/z region. nih.govuniba.it Cinnamic acid derivatives, however, have been extensively studied and developed as effective matrices for this purpose. nih.govcore.ac.uk
Halogenated derivatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), have been rationally designed to overcome the limitations of standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA). pnas.orgmdpi.comnih.gov The substitution of a hydroxyl group with a chlorine atom alters the electronic properties and proton affinity of the matrix molecule. mdpi.com This modification leads to several advantages:
Increased Sensitivity: Halogenated matrices can significantly enhance the signal intensity of analytes, allowing for detection at lower concentrations. pnas.orgnih.gov
Reduced Interference: They tend to be "MALDI silent," meaning they generate fewer matrix-related ion peaks in the LMW region, resulting in cleaner spectra. nih.gov
Uniform Response: They often show a more uniform ionization response to a wider range of analytes, including both acidic and basic peptides, which is a drawback of traditional matrices like CHCA. mdpi.com
While research has focused heavily on 4-chloro-α-cyanocinnamic acid, the principles suggest that other halogenated cinnamic acids, including this compound, could possess similar beneficial properties as MALDI matrices for the analysis of LMW compounds. nih.govpnas.org These properties make them valuable tools in proteomics and metabolomics for detecting small molecules, drugs, and their metabolites. nih.gov
Interactive Table: Comparison of MALDI Matrix Properties
| Property | Standard Matrix (e.g., CHCA) | Halogenated Matrix (e.g., Cl-CCA) |
| Analyte Preference | Biased towards basic, arginine-containing peptides. mdpi.com | More uniform response for acidic and basic peptides. mdpi.com |
| Sensitivity | Standard | Substantially increased sensitivity. pnas.orgnih.gov |
| LMW Interference | Can produce significant background signals. uniba.it | Reduced background signals in the low m/z region. nih.gov |
| Ionization Mechanism | Proton Transfer | Efficient proton transfer. pnas.org |
Development of Trace Analysis Methods
The development of methods for trace analysis of this compound is important for environmental monitoring and pharmacokinetic studies. Such methods require high sensitivity and selectivity to detect and quantify the compound at very low concentrations.
While specific trace analysis methods for this compound are not extensively documented, established analytical techniques can be adapted for this purpose. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for trace-level quantification. ekb.eg An LC-MS method would combine the separation power of HPLC with the sensitive and selective detection of a mass spectrometer.
Developing a trace analysis method would involve:
Sample Preparation: Techniques like solid-phase extraction (SPE) would be employed to isolate and concentrate the analyte from complex matrices (e.g., water, plasma), removing interfering substances.
Chromatographic Separation: A UPLC (Ultra-Performance Liquid Chromatography) system could be used for faster and more efficient separation than traditional HPLC.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode would provide the necessary sensitivity and selectivity to quantify the analyte at trace levels.
This approach, commonly used for analyzing similar halogenated aromatic acids in environmental and biological samples, would be directly applicable to the development of a robust trace analysis method for this compound. ekb.eg
Advanced Research Applications in Materials Science and Chemical Biology
Development of Functional Materials Incorporating 2-Chloro-6-fluorocinnamic Acid
The inherent properties of the cinnamoyl group, particularly its reactivity and rigid structure, are leveraged in the creation of functional materials. The inclusion of chlorine and fluorine atoms on the phenyl ring can further modify the properties of these materials, offering enhancements in stability and performance.
Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers such as polyesters and polyamides. rsc.org When incorporated into polymer chains, often as a pendant group, the cinnamic acid moiety can enhance the material's properties. researchgate.netresearchgate.net For instance, methacrylate polymers that include cinnamic acid derivatives have been noted for potentially improved thermal stability. researchgate.net
The aromatic and functional nature of these derivatives allows for the production of polyesters with significant mechanical and thermal characteristics, positioning them for use in applications such as super-engineered plastics. rsc.orgresearchgate.net The rigid structure of the 2-chloro-6-fluorophenyl group is expected to contribute to a higher glass transition temperature and improved thermal stability in the resulting polymers. While specific studies on polymers synthesized directly from this compound are not widely detailed, the principles governing cinnamic acid-based polymers suggest its potential for creating resins with enhanced durability and resistance to thermal degradation.
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Expected Enhancement | Rationale |
| Thermal Stability | Increased | The rigid aromatic ring and strong carbon-halogen bonds contribute to a more stable polymer backbone. |
| Mechanical Strength | Improved | The incorporation of a bulky, rigid side group can increase the stiffness and strength of the material. |
| Glass Transition (Tg) | Elevated | Reduced chain mobility due to the planar phenyl group leads to a higher temperature requirement for transitioning to a rubbery state. |
This table is based on established principles of polymer chemistry regarding the incorporation of cinnamic acid derivatives.
Polymers containing the cinnamoyl group are well-known for their photoresponsive characteristics. researchgate.net This reactivity is primarily due to the carbon-carbon double bond in the cinnamic acid structure, which can undergo a [2+2] photocycloaddition reaction when exposed to UV light. researchgate.net This process allows for the cross-linking of polymer chains, a feature that is highly valuable in applications such as photolithography and for creating photocurable coatings.
The incorporation of this compound as a pendant group in a polymer chain would bestow these photoresponsive properties. Upon irradiation, the material could be transformed from a soluble or liquid form into a stable, cross-linked network. This capability is fundamental to the design of materials for advanced microelectronics and integrated circuit technology.
Synthetic Scaffold for Complex Molecular Architectures
Beyond materials science, this compound serves as a versatile synthetic scaffold. Its distinct functional groups—the carboxylic acid, the alkene, and the substituted aromatic ring—provide multiple points for chemical modification, allowing it to be integrated into larger, more complex molecules with specific biological activities.
Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). This compound is utilized as one such intermediate in the synthesis pathway for various pharmaceutical compounds under investigation. Its structure is incorporated into more complex molecules designed for therapeutic purposes, making it a key component in pharmaceutical research and development.
The development of novel agrochemicals is a critical area of research for ensuring crop protection and food security. Cinnamic acid derivatives are being actively explored as a foundation for new agrochemicals, demonstrating potential as effective antiviral and antifungal agents. nih.govnih.gov Research has shown that novel derivatives can offer significant protective effects against plant pathogens like tobacco mosaic virus and various fungi. nih.govnih.gov
The presence of fluorine in agrochemical candidates is particularly advantageous. Fluorination can dramatically alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and efficacy. ccspublishing.org.cnacs.org Therefore, this compound represents a highly promising precursor for the synthesis of next-generation agrochemicals, combining the proven bioactivity of the cinnamic acid scaffold with the performance-enhancing properties of fluorine. ccspublishing.org.cn
Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease-causing proteins that are difficult to target with traditional inhibitors. This approach uses heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
These degrader molecules are modular, consisting of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound is classified as a "Protein Degrader Building Block". It serves as a crucial component or starting material for synthesizing these complex degrader molecules. Its structure can be incorporated into the linker or ligand portions, facilitating the assembly of libraries of potential protein degraders for screening and optimization in drug discovery programs.
Exploration in Chemical Biology: Modulating Enzyme-Substrate Interactions (focus on molecular recognition principles)
The unique substitution pattern of this compound, featuring both a chlorine and a fluorine atom on the phenyl ring, presents an intriguing scaffold for investigating enzyme-substrate interactions. The principles of molecular recognition dictate that the size, shape, and electronic properties of a molecule determine its ability to bind to the active site of an enzyme. The presence of halogens can significantly influence these properties through steric and electronic effects, potentially leading to inhibitory activity.
For instance, studies on related chlorocinnamic acids have demonstrated inhibitory effects on enzymes like tyrosinase. Research into 2-chlorocinnamic acid has shown that it can act as a reversible and uncompetitive inhibitor of mushroom tyrosinase, with a determined IC50 value and inhibition constant. nih.gov However, to date, specific studies detailing the molecular recognition of this compound by any particular enzyme, or its kinetics as an inhibitor, have not been reported in the scientific literature. Molecular modeling and docking studies, which are crucial for understanding the specific interactions between a ligand and an enzyme's active site, have not been published for this specific compound.
Table 1: Investigated Inhibitory Activity of a Related Cinnamic Acid Derivative
| Compound | Target Enzyme | Inhibition Type | IC50 (mM) | Inhibition Constant (Kis, mM) |
|---|---|---|---|---|
| 2-chlorocinnamic acid | Mushroom Tyrosinase (diphenolase activity) | Reversible, Uncompetitive | 0.765 | 0.348 |
Data from a study on 2-chlorocinnamic acid, not this compound. nih.gov
Precursor for Radiopharmaceutical Component Synthesis
The synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18, into a biologically active molecule. The presence of a fluorine atom in the stable structure of this compound might suggest its potential as a reference standard or a precursor for the synthesis of its fluorine-18 labeled analogue.
The development of novel PET tracers is a dynamic area of research, with various strategies for radiofluorination being explored. nih.gov However, a review of the current literature reveals no specific studies on the use of this compound as a precursor for the synthesis of any radiopharmaceutical component. The methodologies for introducing fluorine-18 into aromatic rings are well-established, but their application to this specific cinnamic acid derivative has not been documented. Consequently, there are no detailed research findings or data tables available regarding the radiolabeling of this compound or its derivatives for PET imaging.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-fluorocinnamic acid, and how can reaction efficiency be monitored?
Answer: The synthesis typically involves a Knoevenagel condensation between 2-chloro-6-fluorobenzaldehyde and malonic acid under acidic or basic catalysis. Key parameters include:
- Catalyst selection : Use piperidine or pyridine for base-catalyzed reactions, or acetic acid for acid-mediated conditions.
- Reflux conditions : Maintain temperatures between 80–100°C for 6–12 hours.
- Monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase or HPLC with a C18 column (retention time ~8–10 min under 60% acetonitrile/water).
- Purification : Recrystallize from ethanol/water mixtures to isolate the trans-isomer predominantly .
Q. How is the structural integrity of this compound validated post-synthesis?
Answer: Use a combination of spectroscopic and crystallographic methods:
- NMR : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, trans-vinylic protons as doublets near δ 6.4 and 7.6 ppm with ) and -NMR (δ -110 to -115 ppm for ortho-fluorine) .
- X-ray crystallography : Refine structures using SHELXL for small-molecule crystallography. ORTEP-3 can visualize molecular geometry, confirming the trans-configuration and dihedral angles between aromatic and carboxylic groups .
Q. What solvent systems are effective for purifying this compound?
Answer:
Q. How does the electronic effect of substituents influence the compound’s acidity?
Answer: The electron-withdrawing chlorine (ortho) and fluorine (meta) substituents increase the carboxylic acid’s acidity (). Compare with unsubstituted cinnamic acid () via potentiometric titration in 50% ethanol/water .
Q. Which spectroscopic techniques are critical for quantifying impurities?
Answer:
- Mass spectrometry (EI-MS) : Look for molecular ion at (base peak) and fragments at (loss of -Cl) and (loss of -COOH) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water to detect trace isomers or degradation products (<0.5% threshold) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates electrophilicity at the α,β-unsaturated carbonyl group.
- Transition state analysis : Use Gaussian or ORCA to model cycloaddition barriers with dienes like 1,3-butadiene. Compare activation energies () for meta/para substituent effects .
Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?
Answer:
- Solvent corrections : Apply the IEF-PCM model in Gaussian to simulate shifts in DMSO-d6.
- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational averaging.
- Empirical scaling : Use linear regression to align calculated (GIAO) and observed shifts, particularly for nuclei .
Q. How do steric and electronic effects of chlorine/fluorine substituents influence photostability?
Answer:
- UV-Vis spectroscopy : Measure shifts under UV irradiation (254 nm) in methanol. Fluorine’s inductive effect reduces π→π* transition energy, while chlorine increases photodegradation rates.
- Quantum yield calculations : Use time-dependent DFT (TD-DFT) to correlate excited-state lifetimes with substituent Hammett constants ( for F: +0.34; for Cl: +0.47) .
Q. What methodologies validate the compound’s cytotoxicity in preclinical studies?
Answer:
- In vitro assays : Use MTT assays on HEK-293 cells (IC determination) with 48-hour exposure.
- Metabolite tracking : Employ LC-MS/MS to identify oxidative metabolites (e.g., epoxide intermediates).
- Negative controls : Compare with fluorocinnamic acid analogs lacking chlorine to isolate substituent-specific toxicity .
Q. How can crystallographic twinning complicate structure refinement, and how is it addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
